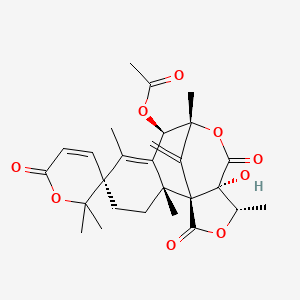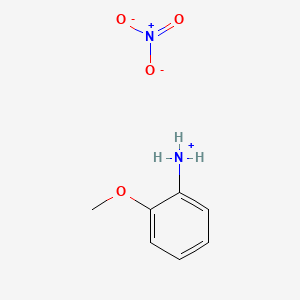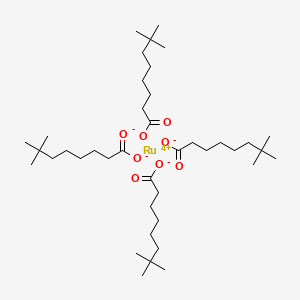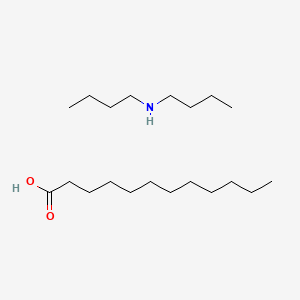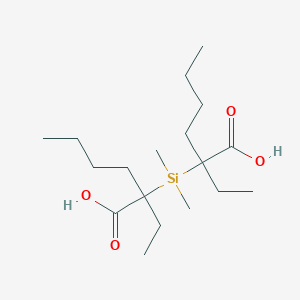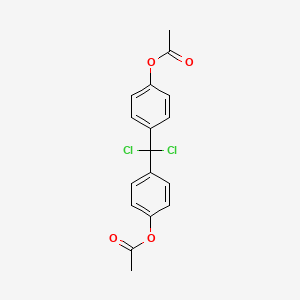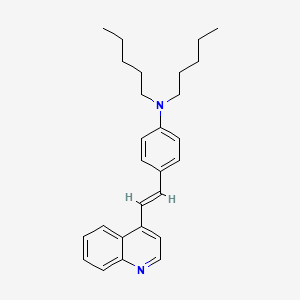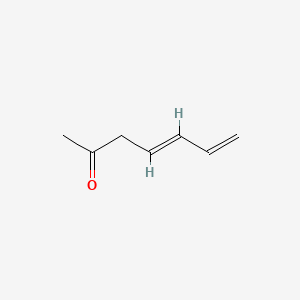
Anthelvencin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Anthelvencin B is synthesized through a non-ribosomal peptide synthetase (NRPS) pathway . The biosynthesis involves an enzyme from the ATP-grasp ligase family, Ant23, which uses a PCP-loaded 4-aminopyrrole-2-carboxylate as a substrate . The assembly of this compound involves several steps, including the incorporation of N-methylated pyrrole groups .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces venezuelae under controlled conditions . The fermentation process is optimized to maximize the yield of this compound, and the compound is subsequently isolated and purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Anthelvencin B undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups such as pyrrole rings and amide bonds .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under inert atmosphere and in dry solvents to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation of the pyrrole rings can lead to the formation of pyrrole-2,5-diones, while reduction can yield pyrrolidines .
Wissenschaftliche Forschungsanwendungen
Anthelvencin B has a wide range of scientific research applications . In chemistry, it is used as a model compound to study protein-protein interactions in NRPS systems . In biology, it serves as a tool to investigate the biosynthesis of pyrrolamide metabolites . In medicine, its anthelmintic and antibacterial properties make it a candidate for developing new therapeutic agents .
Wirkmechanismus
The mechanism of action of Anthelvencin B involves its interaction with specific molecular targets in the cells of helminths and bacteria . It disrupts the normal functioning of these cells by binding to essential proteins and enzymes, leading to cell death . The exact molecular pathways involved in its action are still under investigation, but it is known to interfere with the synthesis of nucleic acids and proteins .
Vergleich Mit ähnlichen Verbindungen
Anthelvencin B is structurally similar to other pyrrolamide metabolites such as Anthelvencin A and Anthelvencin C . it is unique in its specific pattern of N-methylation on the pyrrole rings . This structural difference contributes to its distinct biological activities and makes it a valuable compound for research .
List of Similar Compounds:- Anthelvencin A
- Anthelvencin C
- Congocidine
- Distamycin
Eigenschaften
CAS-Nummer |
11011-26-0 |
|---|---|
Molekularformel |
C20H27N9O3 |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C20H27N9O3/c1-28-10-12(7-14(28)19(31)24-6-5-16(21)22)26-20(32)15-8-11(9-29(15)2)25-18(30)13-3-4-17(23)27-13/h7-10,13H,3-6H2,1-2H3,(H3,21,22)(H2,23,27)(H,24,31)(H,25,30)(H,26,32) |
InChI-Schlüssel |
QLVFNFMPVONXSG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C3CCC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


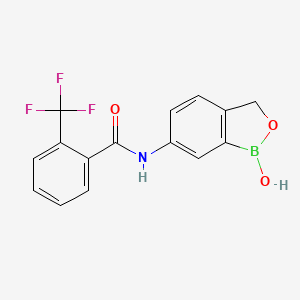
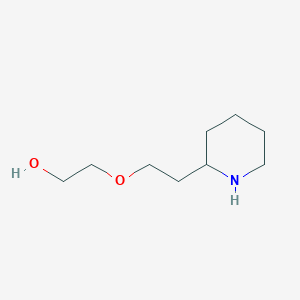
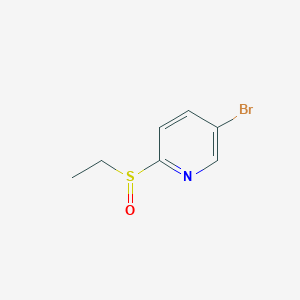
![Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-](/img/structure/B12656532.png)
